Potassium nonanoate

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature, potassium nonanoate (B1231133) is identified by several names and chemical identifiers, crucial for accurate and unambiguous reference in research. nih.gov Its systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is potassium;nonanoate. nih.gov

Commonly used synonyms include potassium pelargonate and nonanoic acid, potassium salt. nih.govcymitquimica.com The Chemical Abstracts Service (CAS) has assigned the registry number 23282-34-0 to potassium nonanoate. nih.govcymitquimica.comepa.gov This unique identifier is essential for database searches and regulatory documentation.

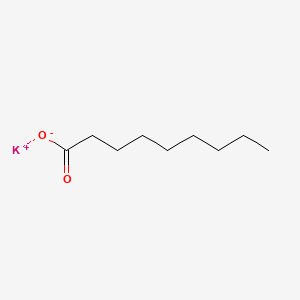

The chemical formula for this compound is C₉H₁₇KO₂ or more explicitly, CH₃(CH₂)₇COOK. industrialchemicals.gov.au It is the potassium salt of nonanoic acid, which is a nine-carbon straight-chain carboxylic acid. industrialchemicals.gov.aunih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | potassium;nonanoate nih.gov |

| CAS Number | 23282-34-0 nih.govcymitquimica.comepa.gov |

| Molecular Formula | C₉H₁₇KO₂ nih.gov |

| Synonyms | Potassium pelargonate, Nonanoic acid, potassium salt nih.govcymitquimica.com |

| InChI | InChI=1S/C9H18O2.K/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 nih.gov |

| InChIKey | WQEDQSDEIXNCCI-UHFFFAOYSA-M nih.gov |

| SMILES | CCCCCCCCC(=O)[O-].[K+] nih.gov |

Significance and Scope of Academic Inquiry for this compound

The academic interest in this compound stems primarily from its properties as a surfactant. A surfactant is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This characteristic makes this compound a subject of study in various fields of chemistry.

In organic synthesis, its ability to act as an emulsifier is valuable for enhancing the solubility and interaction of hydrophobic compounds in aqueous solutions. cymitquimica.com This is critical for improving reaction rates and yields in certain chemical processes. Research also explores its role in the formation of micelles and its behavior at interfaces.

In the realm of biological chemistry, this compound is used in studies of cell membranes and lipid bilayers. Its surfactant properties allow it to disrupt these lipid structures, providing a tool for investigating membrane function and integrity.

Furthermore, this compound serves as a research chemical in the development and study of various industrial and agricultural formulations. cymitquimica.com For instance, it has been investigated for its potential as a biopesticide. cymitquimica.com The compound is also used in the manufacturing of personal care products and detergents. ontosight.ai

Historical Development of Research on Fatty Acid Salts and Their Derivatives

The study of fatty acid salts, or soaps, has a long history. The process of saponification, the hydrolysis of fat with an alkali to produce soap and glycerol, was made commercially viable by Nicolas Leblanc's process for producing soda ash in 1791. heraproject.com This development made sodium hydroxide (B78521) readily available for the saponification of fatty acids. heraproject.com

In the early 20th century, dietary fats were primarily seen as a source of energy. nih.govasbmb.org However, in 1929, George and Mildred Burr's research on rats fed a fat-free diet revealed that fatty acids were essential nutrients, coining the term "essential fatty acids." nih.govasbmb.org Their work identified linoleic acid as an essential fatty acid. asbmb.org

The mid-20th century saw a shift in focus towards the role of dietary fats, particularly saturated fats, in health, with the rise of the lipid hypothesis linking saturated fat to heart disease. sciencehistory.org This spurred further research into the different types of fatty acids and their effects.

Research into the derivatives of fatty acids, including their salts, has evolved to explore their physical and chemical properties for various applications. The understanding that the properties of fatty acid salts, such as their melting points and irritation potential, are dependent on their carbon chain length has been a significant area of study. heraproject.com This foundational knowledge has paved the way for the specific investigation of compounds like this compound and their unique characteristics and applications in modern chemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2.K/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEDQSDEIXNCCI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112-05-0 (Parent) | |

| Record name | Nonanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023282340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066868 | |

| Record name | Potassium nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23282-34-0 | |

| Record name | Nonanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023282340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Pathways for Potassium Nonanoate (B1231133)

The primary and most straightforward method for synthesizing potassium nonanoate is through the neutralization of nonanoic acid with a suitable potassium base. For research purposes, isotopic labeling techniques are employed to trace the molecule's metabolic fate and reaction mechanisms.

Neutralization Reactions of Nonanoic Acid with Potassium Bases

The synthesis of this compound is commonly achieved through a neutralization reaction between nonanoic acid and a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). acs.orgatamankimya.comusda.gov This acid-base reaction is typically carried out in an aqueous or alcoholic (e.g., methanol (B129727) or ethanol) solvent to facilitate the dissolution of the reactants. acs.org

The reaction involves the proton from the carboxylic acid group of nonanoic acid being transferred to the hydroxide ion of the potassium base, forming water and the this compound salt. libretexts.org The stoichiometry of the reaction is critical, with a 1:1 molar ratio of nonanoic acid to potassium hydroxide being ideal to prevent the presence of unreacted starting materials, which would complicate purification. The reaction is exothermic, and controlling the temperature, often between 40-60°C, is important for ensuring a complete reaction.

| Reactants | Solvent | Key Conditions |

| Nonanoic Acid | Water | 1:1 molar ratio, Temperature control (40-60°C) |

| Potassium Hydroxide | Ethanol (B145695) | Vigorous stirring |

| Potassium Carbonate | Methanol | Anhydrous conditions, slight excess of acid |

Isotopic Labeling Strategies for Mechanistic Investigations

For mechanistic studies in fields like drug development and metabolic research, isotopically labeled this compound is synthesized. researchgate.netacs.org This involves incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C) into the nonanoic acid structure before its neutralization. researchgate.net

One reported method for producing [9-¹⁴C]nonanoate involves a multi-step synthesis. This pathway starts with the synthesis of ethyl [9-¹⁴C]nonanoate, followed by hydrolysis to yield [9-¹⁴C]nonanoic acid. The labeled acid is then neutralized with potassium hydroxide to produce the final isotopically labeled this compound. Such labeled compounds are invaluable for tracing the metabolic pathways and reaction mechanisms of nonanoate in biological and chemical systems. researchgate.netyork.ac.uk

Advanced Techniques for Yield Optimization and Purity Enhancement

Achieving high yield and purity is crucial for the application of this compound in research and industry. This requires precise control over reaction conditions and effective purification protocols.

Stoichiometric Control and pH Monitoring in Synthesis

Precise stoichiometric control is fundamental to maximizing the yield of this compound and minimizing impurities. Maintaining a 1:1 molar ratio between nonanoic acid and potassium hydroxide is essential. An excess of potassium hydroxide can lead to the formation of potassium carbonate as a byproduct, especially if carbon dioxide from the air dissolves in the reaction mixture.

Continuous pH monitoring during the neutralization reaction is a key strategy for yield optimization. By maintaining the pH in the range of 7-8, the reaction can be driven to completion while avoiding the side reactions associated with excess base. This careful control helps to achieve typical yields of 85-92%.

Purification Protocols for Research-Grade this compound

To obtain research-grade this compound with high purity (≥95%), various purification techniques are employed. After the initial synthesis, the removal of the solvent, typically water or ethanol, is often achieved through vacuum distillation or evaporation using a rotary evaporator. acs.org

Recrystallization is a common and effective method for purifying the solid this compound. acs.org This process involves dissolving the crude product in a suitable hot solvent or solvent mixture, such as ethanol or a mixture of 2-propanol, ethanol, and methanol, and then allowing it to cool slowly. acs.org As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. studymind.co.uk The purified crystals are then collected by filtration and dried under vacuum to remove any residual solvent. acs.org

Green Chemistry Approaches in Nonanoate Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing nonanoic acid and, by extension, this compound. One promising approach is the use of renewable feedstocks and biocatalysis.

Nonanoic acid can be derived from the ozonolysis of oleic acid, a fatty acid found in many vegetable oils. atamankimya.comacs.org This provides a more sustainable alternative to purely synthetic routes. Furthermore, biocatalytic methods are being explored for the production of nonanoic acid and other dicarboxylic acids. acs.orgresearchgate.net For instance, whole-cell biocatalysts, such as Candida tropicalis, have been used to convert nonanoic acid and its esters into azelaic acid, demonstrating the potential of microorganisms in fatty acid transformations. researchgate.netacs.org The use of enzymes, such as lipases, in solvent-free systems for the synthesis of nonanoate esters also represents a green chemistry approach that can be adapted for the production of the parent acid. scielo.br These biological methods often occur under mild conditions and can reduce the reliance on hazardous reagents and solvents. researchgate.net

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is centered around its carboxylate functionality. This section explores the key reactions and underlying mechanisms involving this compound.

Carboxylate Salt Reactions of this compound

As a salt of a weak acid (nonanoic acid) and a strong base (potassium hydroxide), this compound in aqueous solution can undergo hydrolysis to a small extent, establishing an equilibrium with nonanoic acid and hydroxide ions. This gives solutions of this compound a slightly alkaline pH.

It can also react with stronger acids to liberate the free nonanoic acid. For instance, reaction with a strong mineral acid like hydrochloric acid (HCl) will yield nonanoic acid and potassium chloride.

CH3(CH2)7COOK + HCl → CH3(CH2)7COOH + KCl

Furthermore, this compound can participate in the Kolbe electrolysis, a decarboxylative dimerization reaction. wikipedia.org When an electric current is passed through a solution of this compound, the nonanoate ion is oxidized at the anode to form a nonanoyloxy radical. This radical then loses a molecule of carbon dioxide to form an octyl radical. Two octyl radicals then combine to form hexadecane. wikipedia.orgtandfonline.commdpi.com This process has been explored for the production of biofuels from fatty acid salts. tandfonline.com The efficiency of Kolbe electrolysis can be influenced by factors such as temperature, voltage, and concentration. tandfonline.com Studies have shown that the reaction proceeds efficiently at high temperatures, low voltages, and high concentrations. tandfonline.comtandfonline.com

Nucleophilic Substitution Reactions Involving the Carboxylate Moiety

The nonanoate anion is a nucleophile and can participate in nucleophilic substitution reactions. A common example is the synthesis of esters. thieme-connect.de When this compound is reacted with an alkyl halide, such as methyl iodide, in a suitable solvent, methyl nonanoate is formed along with potassium iodide. thieme-connect.de This is a typical SN2 reaction where the carboxylate ion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk

CH3(CH2)7COOK + CH3I → CH3(CH2)7COOCH3 + KI

The choice of solvent is crucial in these reactions. For instance, when reacting with potassium cyanide, the use of an ethanolic solution favors the formation of a nitrile, whereas the presence of water can lead to the formation of an alcohol due to the presence of hydroxide ions. chemguide.co.uk

Precipitation Reactions with Divalent Cations

This compound is soluble in water. cymitquimica.com However, when a solution of this compound is mixed with a solution containing divalent cations such as calcium (Ca²⁺) or magnesium (Mg²⁺), a precipitation reaction occurs, forming the corresponding insoluble nonanoate salt. For instance, reacting this compound with calcium chloride (CaCl₂) results in the formation of a calcium nonanoate precipitate.

2 CH3(CH2)7COOK(aq) + CaCl2(aq) → [CH3(CH2)7COO]2Ca(s) + 2 KCl(aq)

Similarly, reaction with magnesium sulfate (B86663) (MgSO₄) will produce a precipitate of magnesium nonanoate. These reactions are examples of double displacement or metathesis reactions, driven by the formation of an insoluble product. libretexts.org

Table 1: Precipitation Reactions of this compound with Divalent Cations

| Reactant 1 | Reactant 2 | Product (Precipitate) | Aqueous Product |

|---|---|---|---|

| This compound | Calcium Chloride | Calcium Nonanoate | Potassium Chloride |

| This compound | Magnesium Sulfate | Magnesium Nonanoate | Potassium Sulfate |

Mechanistic Studies of Thermal and Base-Catalyzed Transformations

The thermal stability of this compound and other potassium n-alkanoates has been a subject of study. Research indicates that C2–C12 potassium carboxylates are generally thermally stable up to approximately 713 K (440 °C). acs.orgacs.org Above this temperature, decomposition occurs. The thermal behavior is complex and can involve multiple phase transitions before melting. acs.orgacs.org

Potassium itself can act as a catalyst in various transformations. For instance, in biomass combustion, potassium has been shown to catalyze the devolatilization and char burn-out stages. doi.org While specific mechanistic studies on base-catalyzed transformations of this compound are not extensively detailed in the provided context, the principles of base catalysis would apply. For example, in the presence of a strong base, the alpha-carbon to the carboxylate group could potentially be deprotonated, leading to the formation of a carbanion. This intermediate could then participate in various subsequent reactions. However, the acidity of these protons is low, and such reactions would require strong basic conditions.

Spectroscopic and Advanced Analytical Characterization of Potassium Nonanoate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides profound insights into the molecular structure and bonding within potassium nonanoate (B1231133). These techniques are particularly sensitive to the vibrations of the carboxylate group and the conformation of the alkyl chain.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a cornerstone technique for the characterization of potassium nonanoate. It is instrumental in confirming the synthesis of potassium carboxylates and assessing their purity. amazonaws.com The presence of the carboxylate group is definitively identified by its characteristic absorption bands.

A study of a homologous series of potassium n-alkanoates, including this compound, identified strong characteristic bands for the carboxylate group. acs.org The asymmetric stretching vibration (νas(COO⁻)) for this compound appears at approximately 1560 cm⁻¹, while the symmetric stretching vibration (νs(COO⁻)) is observed around 1410 cm⁻¹. acs.org The separation between these two bands (Δν) is a key diagnostic parameter. For this compound, this difference is approximately 150 cm⁻¹. acs.org The infrared spectra of potassium carboxylates are also used to monitor chemical changes that may occur during thermal analysis. amazonaws.com

Table 1: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric COO⁻ Stretch (νas) | 1560 |

Raman Spectroscopy in Molecular Characterization

For potassium n-alkanoates, Raman spectra have been collected to support the interpretation of IR spectra. amazonaws.com Unlike some other metal carboxylates, potassium carboxylates like nonanoate were found to exist in a single spectroscopic configuration, as evidenced by a single pair of carboxylate stretching vibrations. amazonaws.com The Raman spectra of this compound have been recorded over a wavenumber region of 200 to 3200 cm⁻¹. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic-level structure and dynamics of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed for this purpose.

Proton (¹H) NMR Studies

While specific ¹H NMR data for this compound is not extensively detailed in the provided search results, general principles for related compounds can be inferred. For fatty acid salts, ¹H NMR spectra would show characteristic signals for the different methylene (B1212753) groups (-(CH₂)₇-) and the terminal methyl group (-CH₃) of the nonanoate chain. The chemical shifts of the protons on the carbon adjacent to the carboxylate group (α-protons) would be of particular interest, as they are most affected by the ionic head group. In general, NMR studies of potassium channels, which involve potassium ions and carboxylate groups, highlight the sensitivity of chemical shifts to the local chemical environment. nih.govnih.gov

Carbon-13 (¹³C) NMR Investigations

¹³C NMR spectroscopy provides valuable information on the carbon skeleton of this compound. A key signal in the ¹³C NMR spectrum is that of the carbonyl carbon of the carboxylate group, which is expected to appear around 180 ppm. The spectra would also display distinct signals for each of the nine carbon atoms in the nonanoate chain, allowing for detailed structural confirmation. Solid-state ¹³C NMR studies on homologous series of monovalent metal n-alkanoates, including potassium salts, have been conducted to investigate molecular packing and phase behavior. researchgate.net These studies propose that for potassium carboxylates, the metal-carboxyl coordination occurs via asymmetric chelating bidentate bonding. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for the Nonanoate Anion

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | ~180 |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

Chromatographic Separations and Quantification Techniques

Chromatographic methods are essential for the separation and quantification of this compound and its related compounds from various matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

For the analysis of fatty acids like nonanoic acid, GC is a common technique, often requiring derivatization of the acid to a more volatile ester, such as a methyl ester. mdpi.comeuropa.eu The separation is then carried out on a capillary column, and detection can be achieved using a flame ionization detector (FID) or a mass spectrometer (MS). mdpi.com HPLC with UV detection (typically in the 210-220 nm range) can also be used for quantification. For trace-level analysis in complex samples like environmental matrices, solid-phase extraction (SPE) is often used for sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantification of this compound. Since the nonanoate ion lacks a strong chromophore for UV detection, direct analysis is challenging. Therefore, the analysis is typically performed on its corresponding free acid, nonanoic acid. sielc.comsielc.com Alternatively, derivatization of the fatty acid can be employed to introduce a UV-active functional group. jafs.com.pl

For the analysis of underivatized nonanoic acid, a reverse-phase (RP) HPLC method is commonly used. sielc.comsielc.com Separation is achieved on a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form. sielc.comsielc.com UV detection is generally set at a low wavelength, typically between 210–220 nm, where the carboxylic acid group exhibits some absorbance.

A more sensitive approach involves derivatization. Nonanoic acid can be reacted with a UV-absorbing agent, such as 2,4'-dibromoacetophenone, to form a phenacyl ester. jafs.com.pl This derivative exhibits a strong UV absorbance maximum at approximately 256 nm, significantly enhancing detection sensitivity. jafs.com.pl This allows for the determination of trace amounts of the fatty acid. jafs.com.pl

Table 1: Typical HPLC Conditions for Nonanoic Acid Analysis

| Parameter | Underivatized Method | Derivatized Method (as phenacyl ester) |

|---|---|---|

| Column | Reverse-Phase C18 or similar sielc.comsielc.com | Reverse-Phase C18 jafs.com.pl |

| Mobile Phase | Acetonitrile/Water with acid (e.g., H₃PO₄) sielc.comsielc.com | Acetonitrile/Water jafs.com.pl |

| Detection | UV at 210-220 nm | UV at ~256 nm jafs.com.pl |

| Internal Standard | Not always required | Nonanoic acid (for biological samples) jafs.com.pl |

This table presents generalized HPLC conditions based on common practices for fatty acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is essential to convert the nonanoic acid component into a more volatile form suitable for GC analysis. oup.comrestek.com

The most common derivatization method is esterification, typically to form fatty acid methyl esters (FAMEs). oup.comrestek.comnih.gov This can be achieved using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or through silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.comresearchgate.net The resulting volatile esters are then separated on a GC column, often a polar capillary column like those with a Carbowax or polyethylene (B3416737) glycol stationary phase. oup.com

Following separation, the eluting compounds enter the mass spectrometer, which provides both qualitative and quantitative information. The mass spectrum of methyl nonanoate will show a characteristic fragmentation pattern, including the molecular ion peak and other specific fragment ions, which allows for unambiguous identification. nih.govfoodb.ca Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification. oup.com

Table 2: GC-MS Parameters for Derivatized Nonanoic Acid

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | BF₃-methanol or BSTFA restek.com |

| GC Column | Polar capillary column (e.g., Carbowax-divinylbenzene) oup.com |

| Carrier Gas | Helium |

| Injection Mode | Splitless or direct oup.com |

| Oven Temperature Program | Ramped, e.g., 50°C to 250°C oup.com |

| MS Ionization | Electron Ionization (EI) at 70 eV oup.com |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) oup.com |

This table outlines typical parameters for the GC-MS analysis of nonanoic acid as its methyl ester derivative.

Ion Chromatography (IC) for Potassium Counter-ion Analysis

Ion Chromatography (IC) is the preferred method for the direct determination of the potassium counter-ion in this compound. shimadzu.commetrohm.com This technique separates ions based on their affinity for an ion-exchange stationary phase. metrohm.com For cation analysis, a cation-exchange column is used. mdpi.com

A sample of this compound is dissolved in an appropriate solvent, typically deionized water, and injected into the IC system. The mobile phase, or eluent, is an acidic solution, such as methanesulfonic acid, which facilitates the separation of cations like potassium, sodium, magnesium, and calcium. shimadzu.commdpi.comnih.gov Detection is typically achieved using a conductivity detector, which measures the change in electrical conductivity as the separated ions elute from the column. mdpi.com The concentration of potassium is determined by comparing the peak area from the sample to a calibration curve generated from standards of known potassium concentration. thermofisher.com IC offers high sensitivity and the ability to simultaneously analyze multiple cations. shimadzu.commetrohm.com

Table 3: Typical Ion Chromatography Conditions for Potassium Analysis

| Parameter | Conditions for Cation Analysis |

|---|---|

| Column | Cation-exchange column (e.g., Dionex IonPac CS16) mdpi.comthermofisher.com |

| Eluent | Dilute acid solution (e.g., Methanesulfonic acid) mdpi.comnih.gov |

| Detection | Suppressed conductivity thermofisher.com |

| Flow Rate | ~1.0-1.2 mL/min mdpi.comukim.mk |

| Sample Preparation | Dissolution in deionized water thermofisher.com |

This table summarizes common conditions for the analysis of potassium ions using ion chromatography.

Surface and Elemental Characterization Methods

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.orgmdpi.com When analyzing this compound, XPS can provide detailed information about the elements present on the surface of the sample, typically within the top 10 nanometers. acs.org

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top layer of the material. acs.org The binding energy of the emitted electrons is characteristic of a specific element and its chemical environment. For this compound, XPS spectra would show peaks corresponding to potassium (K), oxygen (O), and carbon (C). mdpi.comrsc.org High-resolution scans of the C 1s region can distinguish between the carbon in the alkyl chain and the carbon in the carboxylate group. mdpi.com Similarly, the K 2p and O 1s spectra provide information on the chemical state of potassium and oxygen at the surface. mdpi.comrsc.org

Table 4: Expected XPS Binding Energies for this compound

| Element | Orbital | Approximate Binding Energy (eV) |

|---|---|---|

| Carbon (Alkyl) | C 1s | ~285.0 eV |

| Carbon (Carboxylate) | C 1s | ~288-289 eV mdpi.com |

| Oxygen | O 1s | ~531-533 eV mdpi.com |

Note: These are approximate binding energy values and can shift slightly depending on the specific chemical environment and instrument calibration.

Energy Dispersive X-ray Analysis (EDAX) for Elemental Mapping

Energy Dispersive X-ray Analysis (EDAX or EDX), often coupled with Scanning Electron Microscopy (SEM), is a technique used for the elemental analysis or chemical characterization of a sample. mdpi.com It provides information on the elemental composition of a sample and can be used to create elemental maps showing the spatial distribution of different elements. researchgate.netgoogle.com

In an SEM-EDAX analysis of this compound, a high-energy beam of electrons is focused on the sample. This causes the atoms in the sample to emit X-rays at energies characteristic of their elemental identity. The EDAX detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elements present. For this compound, the analysis would confirm the presence of carbon, oxygen, and potassium. researchgate.netresearchgate.net By scanning the electron beam across an area of the sample, elemental maps can be generated, which would show a co-localization of potassium, carbon, and oxygen, confirming the distribution of the compound. researchgate.netgoogle.com

Table 5: Elements Detectable in this compound by EDAX

| Element | Symbol | Expected Presence |

|---|---|---|

| Carbon | C | Yes |

| Oxygen | O | Yes |

This table lists the constituent elements of this compound that are detectable by EDAX.

Thermal Analysis for Phase Transition and Stability Studies

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior of this compound, including its phase transitions and thermal stability. amazonaws.comacs.orglabmanager.com

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. labmanager.com A DSC analysis of this compound reveals various thermal events. amazonaws.comacs.org As the temperature increases, solid-solid phase transitions may be observed, which appear as endothermic peaks in the DSC curve. acs.org At higher temperatures, the compound will melt, which is also an endothermic event. amazonaws.com For some potassium carboxylates, the formation of a liquid crystal phase may occur before clearing to an isotropic liquid at an even higher temperature. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labmanager.com TGA is used to determine the thermal stability and decomposition temperature of this compound. acs.org The TGA curve will show a stable mass until the onset of decomposition, at which point a significant mass loss is observed. amazonaws.com Potassium carboxylates are generally thermally stable to high temperatures. acs.org

Table 6: Thermal Properties of this compound

| Thermal Property | Technique | Observation | Approximate Temperature |

|---|---|---|---|

| Solid-Solid Phase Transition | DSC | Endothermic event(s) | 367.6 K (94.45 °C) acs.org |

| Melting | DSC | Endothermic event | ~250 °C industrialchemicals.gov.au |

Note: The temperatures for thermal events can vary depending on factors such as heating rate and purity. amazonaws.comacs.org

Differential Scanning Calorimetry (DSC) Investigations

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to observe the heat flow associated with material transitions as a function of temperature. In the study of this compound, DSC analysis reveals several thermal events under an inert atmosphere. acs.orgacs.org

Research has identified multiple solid-solid phase transitions for this compound. acs.orgacs.org A notable thermal event occurs at approximately 367.6 K, which is characterized by an enthalpy change of 80 kJ/kg. acs.orgacs.org This particular event is complex, consisting of at least three overlapping transitions. acs.orgacs.org Further analysis has distinguished two of these peak events at temperatures of 370 K and 392 K. acs.org These transitions represent changes in the crystalline structure of the solid material before it reaches its melting point. The interpretation of these DSC curves is often supported by other techniques such as thermogravimetric analysis (TGA) and microscopy to accurately identify the nature of each thermal event. acs.orgacs.org

Table 1: DSC Thermal Events for this compound

| Thermal Event | Onset Temperature (K) | Enthalpy Change (ΔH/kJ·kg⁻¹) | Notes |

|---|---|---|---|

| Solid-Solid Transition | 367.6 | 80 | Consists of at least three overlapping events. acs.orgacs.org |

| Solid-Solid Transition | 367.5 | - | Separated event identified by Ferloni et al. acs.org |

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition characteristics of a compound.

For the series of potassium C2–C12 n-alkanoates, including this compound, studies have shown that these salts are thermally stable at temperatures up to 713 K. acs.orgacs.org Significant mass loss, indicating decomposition, is generally not observed at temperatures below 748 K. acs.orgacs.org The decomposition of potassium carboxylates typically results in the formation of potassium carbonate as a residue. acs.org The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation. acs.org

Table 2: TGA Decomposition Data for this compound

| Decomposition Temperature (K) | Mass Loss (%) | Calculated Mass Loss for Decomposition to K₂CO₃ (%) |

|---|

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Interfacial Chemistry and Surfactant Science Applications

Fundamental Mechanisms of Surface Tension Reduction

Potassium nonanoate (B1231133) (C₉H₁₇KO₂) is the potassium salt of nonanoic acid, a nine-carbon straight-chain fatty acid. industrialchemicals.gov.aucymitquimica.com Its efficacy as a surface-active agent, or surfactant, stems from its amphiphilic molecular structure. The molecule consists of two distinct parts: a long, hydrophobic hydrocarbon tail (the C₈H₁₇ alkyl chain) and a polar, hydrophilic head group (the carboxylate anion, -COO⁻, with its potassium counter-ion, K⁺).

In an aqueous environment, these two components experience opposing forces. The hydrophilic head group readily interacts with water molecules through ion-dipole forces, while the hydrophobic tail disrupts the hydrogen-bonding network of water and is repelled. To minimize this energetically unfavorable interaction, potassium nonanoate molecules spontaneously adsorb at interfaces, such as the air-water interface. At this interface, the hydrophobic tails orient themselves away from the bulk water phase, pointing towards the air, while the hydrophilic heads remain immersed in the water. This alignment disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.

As the concentration of this compound in the solution increases, the interface becomes progressively more populated with surfactant molecules, leading to a continuous decrease in surface tension. This process continues until a critical concentration is reached, known as the Critical Micelle Concentration (CMC). Above the CMC, the interface is saturated, and any additional surfactant molecules self-assemble in the bulk solution to form spherical or cylindrical aggregates called micelles. nih.gov In these micelles, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic heads form the outer surface, interacting with the surrounding aqueous phase. nih.gov The formation of micelles is a key characteristic of surfactants and represents the point of maximum efficiency for surface tension reduction.

The CMC is a fundamental property of a surfactant. For this compound, the CMC has been documented in the comprehensive "Critical Micelle Concentrations of Aqueous Surfactant Systems" by Mukerjee and Mysels. The table below presents this value alongside those of other potassium carboxylates to illustrate the effect of alkyl chain length on micellization.

| Compound Name | Molecular Formula | CMC (mol/L) at 20-25°C | Reference |

|---|---|---|---|

| Potassium Octanoate | C₈H₁₅KO₂ | 0.40 | nist.gov |

| This compound | C₉H₁₇KO₂ | 0.21 | nist.gov |

| Potassium Decanoate | C₁₀H₁₉KO₂ | 0.11 | nist.gov |

| Potassium Dodecanoate (Laurate) | C₁₂H₂₃KO₂ | 0.028 | nist.gov |

Emulsification Properties and Emulsion Stability in Multiphase Systems

An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil in water (O/W) or water in oil (W/O). These systems are inherently unstable and tend to separate over time to minimize the interfacial area between the two phases. This compound, as an effective surfactant, can act as an emulsifying agent to stabilize these mixtures. cymitquimica.com

When this compound is introduced into an oil and water system and subjected to mechanical agitation, the surfactant molecules adsorb at the oil-water interface. They orient themselves with their hydrophobic alkyl tails penetrating the oil droplets and their hydrophilic carboxylate heads facing the continuous aqueous phase. This creates a protective film around the dispersed droplets, which prevents them from coalescing through several mechanisms:

Interfacial Tension Reduction : By lowering the energy of the oil-water interface, the surfactant facilitates the formation of smaller droplets during emulsification, increasing the surface area of the dispersed phase.

Electrostatic Repulsion : As an anionic surfactant, the this compound molecules impart a negative charge to the surface of the oil droplets. This results in electrostatic repulsion between the droplets, creating an energy barrier that prevents them from approaching each other and merging.

Steric Hindrance : The layer of adsorbed surfactant molecules provides a physical, mechanical barrier that further hinders direct contact and coalescence of the droplets.

The stability of an emulsion stabilized by this compound is influenced by several factors, including the surfactant concentration, the oil-to-water ratio, pH, and the presence of electrolytes. The stability of emulsions is often characterized by measuring properties like droplet size distribution and creaming or sedimentation rates over time. plos.org For instance, in related systems using other fatty acid soaps, the addition of electrolytes like calcium chloride can neutralize the surface charge of the droplets, leading to a rapid breakdown of the emulsion. nih.gov While specific quantitative stability data for emulsions solely stabilized by this compound is not extensively detailed in readily available literature, its behavior is expected to align with that of similar anionic carboxylate surfactants, where stability is maximized at concentrations above the CMC and is sensitive to ionic strength and pH.

Interactions at Hydrophobic-Aqueous Interfaces: Theoretical and Experimental Approaches

The behavior of this compound at interfaces is governed by the principles of minimizing Gibbs free energy. Theoretically, the amphiphilic structure dictates its orientation to shield the hydrophobic tail from the aqueous phase, leading to its adsorption at interfaces or self-assembly into micelles. This behavior can be modeled to predict interfacial structures.

Experimentally, advanced analytical techniques provide direct insight into these interfacial interactions. A notable body of research has utilized ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to study the self-association and adsorption of this compound molecules in aqueous dispersions containing silica (B1680970) nanoparticles (Aerosil). orcid.orgresearchgate.net These studies reveal how the molecular arrangement at a solid-liquid interface is influenced by environmental conditions.

The key findings from ¹³C NMR studies on the adsorption of this compound at the silica-water interface are summarized below: researchgate.netresearchgate.net

Influence of Surface Charge (pH) : The charge on the silica surface, which is dependent on the pH of the aqueous solution, plays a critical role in the adsorption mechanism.

Molecular Orientation : By analyzing the chemical shifts and spin-lattice relaxation times of the ¹³C nuclei within the surfactant's hydrocarbon chain, researchers can deduce the orientation of the adsorbed molecules. researchgate.net

Adsorption Behavior : At a lower surface charge (e.g., at pH 6), this compound molecules tend to adsorb onto the silica surface in a configuration where the hydrocarbon chains lie parallel to the interface. In contrast, at a higher surface charge, adsorption occurs primarily via the hydroxyl groups on the silica, and the surfactant molecules arrange themselves mostly perpendicular to the surface, with the tails extending into the solution. researchgate.net

These experimental findings provide a detailed picture of the molecular-level interactions at a hydrophobic-aqueous interface, confirming theoretical models of surfactant behavior. The ability to probe the orientation of distinct segments of the this compound molecule offers a powerful tool for understanding and engineering interfacial properties in complex systems.

| Condition | Primary Interaction Mechanism | Deduced Molecular Orientation at Interface | Reference |

|---|---|---|---|

| Low Surface Charge (e.g., pH 6) | General surface adsorption | Hydrophobic chains oriented parallel to the surface | researchgate.net |

| High Surface Charge | Interaction with surface hydroxyl groups | Molecules arranged mostly normal (perpendicular) to the surface | researchgate.net |

Biological and Biochemical Research Investigations

Membrane Permeability and Lipid Bilayer Interactions

Potassium nonanoate (B1231133), the potassium salt of the nine-carbon fatty acid nonanoic acid, is recognized for its potent surfactant properties, which are central to its biological effects. cymitquimica.com Its interaction with cell membranes is a key area of research, providing insights into its function as a membrane-disrupting agent.

The primary mechanism by which potassium nonanoate disrupts lipid bilayers is through its amphipathic nature. The molecule consists of a hydrophilic carboxylate head and a hydrophobic nine-carbon tail. This structure allows the lipophilic carbon chains to penetrate and insert into the hydrophobic core of the lipoprotein matrix of cellular membranes. orst.edu

This insertion disrupts the ordered structure of the lipid bilayer, altering membrane fluidity and increasing its permeability. The integration of nonanoate molecules among the membrane phospholipids (B1166683) interferes with the normal packing and hydrophobic interactions, leading to a destabilized membrane. frontiersin.org This disruption can cause the leakage of intracellular components, such as ions and small molecules, which ultimately leads to cell dehydration and lysis. orst.edu The effectiveness of fatty acids in disrupting membranes is often related to their chain length, with toxicity generally increasing up to a certain point, typically around ten carbons. orst.edu

Table 1: Effects of this compound on Lipid Bilayer Properties

| Property | Effect | Mechanism of Action |

|---|---|---|

| Fluidity | Increased | Insertion of the nonanoate hydrocarbon tail into the lipid bilayer disrupts phospholipid packing. |

| Permeability | Increased | Disruption of the membrane's structural integrity creates transient pores or gaps. orst.edu |

| Structural Integrity | Compromised | The surfactant nature of the molecule destabilizes the hydrophobic core of the membrane. |

| Ion Gradients | Dissipated | Increased permeability leads to the uncontrolled leakage of ions across the membrane. aklectures.comoregonstate.education |

The kinetics of cell lysis induced by this compound can be visualized and quantified using fluorescence-based techniques. Fluorescence microscopy is a powerful tool for observing the real-time effects of membrane disruption. In these assays, membrane-impermeant fluorescent dyes, such as propidium (B1200493) iodide, are often used. Propidium iodide cannot cross the membrane of a healthy cell; however, when the membrane is compromised by an agent like this compound, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal upon excitation. By capturing images at successive time points, the rate of cell permeabilization and lysis can be determined.

A more quantitative approach involves the use of cells engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP). nih.gov In this method, the intracellular GFP is released into the surrounding medium upon cell lysis. nih.gov The increase in fluorescence in the extracellular environment can be measured over time using a fluorometer, providing a precise and robust quantification of the lytic process. nih.gov The results from such fluorimetric assays can be further substantiated and visualized through fluorescence microscopy, confirming the correlation between GFP release and cell death. nih.gov

Mechanisms of Lipid Bilayer Disruption

Modulation of Cellular Transport Systems

The integrity of the cell membrane is paramount for the proper functioning of cellular transport systems, which rely on controlled ion gradients and intact protein structures. oregonstate.education By disrupting the lipid bilayer, this compound inevitably modulates these transport systems. The induced leakiness of the membrane leads to the dissipation of electrochemical gradients, such as those for sodium and potassium ions, which are crucial for the active transport of various substrates. aklectures.comopenstax.org

A primary example of an affected system is the Na+/K+-ATPase, or sodium-potassium pump. This integral membrane protein is responsible for maintaining the high intracellular potassium and low intracellular sodium concentrations essential for numerous cellular processes, including nerve impulses and osmotic balance. mdpi.compatsnap.com The activity of the Na+/K+-ATPase is sensitive to its lipid environment. nih.gov The disruption of the lipid matrix by surfactants like this compound can alter the protein's conformation and impair its pumping function, further contributing to the loss of cellular homeostasis.

Antimicrobial Action Mechanisms

This compound exhibits significant antimicrobial properties against a range of microorganisms, including fungi and bacteria. nih.gov Its mechanism of action is primarily centered on the disruption of cell membrane structure and function.

This compound is classified as an antifungal agent. nih.gov Its efficacy against fungi is attributed to the same membrane-disrupting capabilities observed in other cell types. The lipophilic nonanoate tail readily integrates into the fungal cell membrane, a structure rich in lipids. This process increases membrane permeability, leading to the uncontrolled efflux of vital intracellular contents and the influx of extracellular substances, which disrupts cellular processes and leads to cell death. orst.edu Research indicates that the fungicidal activity of fatty acid salts is dependent on the carbon chain length, with nonanoic acid (C9) and related medium-chain fatty acids showing significant effectiveness. orst.edu

The antibacterial action of this compound involves the targeting of bacterial bioenergetics. It functions as an uncoupling agent, disrupting the proton motive force (PMF) across the bacterial membrane. tandfonline.comresearchgate.net The PMF, which is composed of a transmembrane electrical potential (ΔΨ) and a pH gradient (ΔpH), is essential for bacteria to generate ATP via oxidative phosphorylation, power flagellar rotation, and drive the transport of molecules against their concentration gradients. researchgate.netnih.gov

This compound, as a salt of a weak acid, can shuttle protons across the membrane, thereby collapsing the crucial pH gradient. tandfonline.com This uncoupling of the respiratory chain from ATP synthesis starves the cell of energy. Furthermore, the disruption of the PMF and membrane integrity can inhibit the function of membrane-bound enzymes, such as the F1F0-ATPase. tandfonline.com Inhibition of this proton pump can lead to acidification of the cytoplasm, which subsequently inhibits key metabolic pathways like glycolysis, a critical source of ATP and metabolic precursors for the bacterial cell. tandfonline.com

Table 2: Antimicrobial Mechanisms of this compound

| Target Organism | Primary Mechanism | Cellular Effect |

|---|---|---|

| Fungi | Membrane Disruption | Increased permeability, leakage of cytoplasmic contents, cell death. orst.edu |

| Bacteria | Disruption of Proton Motive Force | Uncoupling of ATP synthesis, inhibition of active transport, cytoplasmic acidification. tandfonline.comresearchgate.net |

| Bacteria | Inhibition of Glycolysis | Secondary effect of cytoplasmic acidification and energy depletion. tandfonline.com |

Agricultural Chemistry and Phytoremediation Research

Herbicidal Mode of Action and Efficacy Studies

Potassium nonanoate (B1231133) is recognized as a non-systemic, broad-spectrum, contact herbicide. Its efficacy stems from its ability to rapidly disrupt the cellular integrity of plants upon direct application.

Disruption of Plant Cell Membranes

The primary herbicidal mechanism of potassium nonanoate involves the disruption of plant cell membranes. nih.govatamankimya.com As a salt of a fatty acid, it possesses surfactant properties that allow it to penetrate the waxy cuticle of plant leaves. usda.gov Upon contact with the cell membrane, the lipophilic nonanoate portion of the molecule intercalates into the lipid bilayer. This intrusion disrupts the membrane's structure and integrity, leading to a rapid increase in permeability. nih.govatamankimya.com The loss of membrane function results in the leakage of cellular contents, uncontrolled water loss, and swift desiccation of the plant tissue, ultimately causing cell death and necrosis. atamankimya.comusda.gov This mode of action is characteristic of other fatty acid salts as well, such as ammonium (B1175870) nonanoate.

Standardization of Application Protocols and Efficacy Metrics

The standardization of application protocols is crucial for achieving consistent and optimal efficacy of this compound-based herbicides. Key parameters that require standardization include spray calibration to ensure adequate coverage of the target foliage.

Efficacy is typically evaluated using several metrics. Visual assessment of necrosis or "burn-down" is a primary indicator, with effects often visible within hours of application. More quantitative and standardized metrics include:

Electrolyte Leakage Assays: These assays measure the leakage of ions from damaged cells, providing a direct quantification of membrane disruption.

Photosynthetic aEfficiency: Measurement of chlorophyll (B73375) fluorescence or gas exchange can determine the impact on the plant's photosynthetic capacity.

Research on the herbicidal efficacy of fatty acid salts has led to the development of specific study designs to evaluate their performance.

| Efficacy Evaluation Method | Description | Key Parameters Measured |

| Visual Injury Rating | Subjective assessment of plant damage on a percentage scale (0% = no injury, 100% = complete death). | Necrosis, chlorosis, wilting. |

| Electrolyte Leakage | Measures the conductivity of a solution containing treated leaf tissue to quantify cell membrane damage. | Electrical conductivity (µS/cm). |

| Chlorophyll Fluorescence | Assesses the efficiency of photosystem II to determine stress on the photosynthetic apparatus. | Fv/Fm (maximum quantum yield of PSII). |

| Dry Weight Biomass | The harvested and dried plant material is weighed to determine the reduction in growth. | Plant dry weight (g). |

Role as an Emulsifying Agent in Agrochemical Formulations

Beyond its intrinsic herbicidal activity, this compound serves as an effective emulsifying agent in various agrochemical formulations. Its amphiphilic nature, with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to stabilize oil-in-water emulsions. This property is particularly valuable in formulations that combine oil-soluble active ingredients with water for spray applications.

By reducing the surface tension between oil and water droplets, this compound facilitates the creation of a stable and uniform spray mixture. This ensures that the active ingredients are evenly distributed throughout the tank and delivered consistently to the target plants. The improved dispersion and adhesion of the formulation on plant surfaces can enhance the efficacy of the co-formulated pesticide. For instance, formulations containing this compound have been shown to improve the performance of other herbicides. google.com

Development of Advanced Formulations for Crop Protection, e.g., Ionic Liquid Derivatives

Research into advanced agrochemical formulations has explored the use of nonanoate as an anion in the synthesis of herbicidal ionic liquids (HILs). nih.govresearchgate.netacs.org Ionic liquids are salts with melting points below 100°C, and their properties can be finely tuned by modifying the cation and anion.

By pairing the nonanoate anion with various organic cations, such as quaternary ammonium compounds, researchers have developed novel HILs with enhanced herbicidal properties. researchgate.net These nonanoate-based HILs can exhibit improved physicochemical characteristics compared to conventional formulations, including:

Enhanced Herbicidal Efficacy: The combination of a herbicidally active anion (nonanoate) with a surface-active cation can lead to synergistic effects, resulting in greater efficacy.

Improved Absorption and Translocation: The properties of the ionic liquid can facilitate the uptake and movement of the active components within the plant.

Reduced Volatility: Ionic liquids generally have very low vapor pressure, which can minimize drift and environmental exposure.

Tunable Solubility: The solubility of the HIL in water and other solvents can be adjusted by selecting different cation and anion combinations.

A study on quaternary ammonium nonanoate-based ionic liquids demonstrated their potential for crop protection. researchgate.net The research involved the synthesis and characterization of these novel compounds, highlighting their surface-active properties. For example, didecyldimethylammonium nonanoate was found to significantly reduce the surface tension of water. researchgate.net

| Ionic Liquid Cation | Nonanoate Anion | Key Research Finding | Reference |

| Quaternary Ammonium | Nonanoate | Synthesized ionic liquids exhibited good surface-active properties. | researchgate.net |

| Didecyldimethylammonium | Nonanoate | Reduced the surface tension of water to 21.86 mN/m. | researchgate.net |

| Choline | Nonanoate | Investigated as a bio-ionic liquid adjuvant for sulfonylurea herbicides. | bioone.org |

The development of nonanoate-based HILs represents a promising avenue for creating more effective and potentially more environmentally benign crop protection products. nih.govacs.org

Environmental Fate and Degradation Studies

Biodegradation Pathways and Rates in Diverse Environmental Compartments

Potassium nonanoate (B1231133) is considered to be readily biodegradable in various environmental compartments, a characteristic it shares with other fatty acids and their salts. industrialchemicals.gov.au The primary mechanism for its breakdown is microbial degradation.

The principal biodegradation pathway for nonanoic acid is beta-oxidation. industrialchemicals.gov.au This enzymatic process, facilitated by lipases, involves the cleavage of the hydrocarbon chain, breaking it down into smaller units that can be readily used by microorganisms. industrialchemicals.gov.au In essence, soil and water microbes utilize the fatty acid as a food source, ultimately metabolizing it to carbon dioxide and water under aerobic conditions. usda.gov

Studies on nonanoic acid and related compounds indicate rapid degradation. In aerobic soils, the half-life of fatty acid components from soap products is estimated to be less than one day. usda.gov One study focusing on C14-C20 fatty acids reported a dissipation time (DT50) of approximately 2 to 3 days in two different soil types. europa.eu In aquatic environments, its degradation is also efficient. A study using a non-acclimated activated sludge demonstrated a 99% removal of total organic carbon for nonanoic acid. nih.gov Another study in standard dilute sewage showed that nonanoic acid has a 5-day Biochemical Oxygen Demand (BOD) of 0.59 g/g, which corresponds to approximately 20% of its theoretical oxygen demand, indicating that partial degradation occurs during standard sewage treatment processes. industrialchemicals.gov.au

Table 1: Biodegradation Data for Nonanoic Acid/Potassium Nonanoate

| Environmental Compartment | Parameter | Finding | Reference |

| Aerobic Soil | Half-life | < 1 day | usda.gov |

| Activated Sludge | Total Organic Carbon Removal | 99% | nih.gov |

| Dilute Sewage | 5-day Biochemical Oxygen Demand (BOD) | 0.59 g/g (~20% of theoretical) | industrialchemicals.gov.au |

This rapid biodegradation suggests that potassium nonanoate is unlikely to persist in the environment. industrialchemicals.gov.au

Aquatic Ecosystem Impact Assessment and Predictive Modeling

The assessment of this compound's impact on aquatic ecosystems relies on ecotoxicological data, often extrapolated from its parent acid and other similar fatty acid salts. industrialchemicals.gov.au Predictive modeling also plays a role in estimating toxicity where direct experimental data is lacking. nih.gov

Generally, fatty acid salts are found to be less toxic to aquatic organisms than their corresponding parent acids. industrialchemicals.gov.au Toxicity also tends to increase with the length of the carbon chain. industrialchemicals.gov.au Based on data for similar compounds, this compound is expected to be, at most, slightly toxic to aquatic fauna. industrialchemicals.gov.au For example, the 48-hour LC50 (the concentration lethal to 50% of the test population) for capric acid (C10) in red killifish (Oryzias latipes) was 20 mg/L, while its sodium salt was less toxic at 54 mg/L. industrialchemicals.gov.au For algae, soaps are generally not considered significantly toxic; a toxicity range of 180-320 mg/L has been reported for the green alga Chlorella vulgaris. industrialchemicals.gov.au

The potential for this compound to accumulate in aquatic organisms is considered low, supported by an estimated Bioconcentration Factor (BCF) of 3. nih.gov

Table 2: Aquatic Toxicity Data for Related Compounds

| Organism | Test Substance | Endpoint | Value (mg/L) | Toxicity Classification | Reference |

| Red Killifish (Oryzias latipes) | Capric Acid (C10) | 48-hr LC50 | 20 | Slightly Toxic | industrialchemicals.gov.au |

| Red Killifish (Oryzias latipes) | Sodium Caprate (C10) | 48-hr LC50 | 54 | Slightly Toxic | industrialchemicals.gov.au |

| Gammarus (Hyale plumulosa) | Capric Acid (C10) | 48-hr LC50 | 41 | Slightly Toxic | industrialchemicals.gov.au |

| Water Flea (Daphnia magna) | Ammonium (B1175870) Nonanoate | 48-hr EC50 | 0.57 | Highly Toxic | epa.gov |

| Green Algae (Chlorella vulgaris) | Soaps (general) | EC50 | 180 - 320 | Not Significantly Toxic | industrialchemicals.gov.au |

Note: The data for ammonium nonanoate on Daphnia magna suggests higher toxicity to aquatic invertebrates compared to fish. usda.govepa.gov

Predictive Modeling

In the absence of comprehensive experimental data for every chemical, in silico methods like Quantitative Structure-Activity Relationship (QSAR) models are used to predict aquatic toxicity. researchgate.net These models estimate a chemical's toxicity based on its molecular structure and physical properties (like hydrophobicity, represented by log P or log Kow). nih.govudel.edu

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic structure of molecules, which governs their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.com It is particularly useful for studying molecules like potassium nonanoate (B1231133), providing a balance between accuracy and computational cost. scispace.com DFT studies on analogous compounds, such as potassium 2,4-hexadienoate and potassium nitrate, demonstrate the utility of this approach for potassium salts. epstem.netsintef.no

Applications of DFT to potassium nonanoate would involve calculating key properties to understand its reactivity. The geometry of the nonanoate anion would be optimized to find its most stable conformation. From the optimized structure, the distribution of electrons can be analyzed to predict how the molecule will interact with other species.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. epstem.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. epstem.net For the nonanoate anion, the negative potential is expected to be concentrated around the carboxylate oxygen atoms, identifying them as the primary sites for interaction with the potassium cation and other electrophiles.

| DFT-Calculated Parameter | Significance for this compound | Typical Approach/Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure and bond lengths/angles of the nonanoate anion. | B3LYP, M06-2X with basis sets like 6-311G(d,p). epstem.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitability. A smaller gap suggests higher reactivity. epstem.net | Calculated from the energies of the frontier molecular orbitals. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. epstem.net | Calculated from the optimized electronic wave function. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and conjugative interactions within the molecule, such as between the alkyl chain and the carboxylate group. epstem.net | Analyzes the wave function to describe bonding in terms of localized orbitals. |

Quantum chemistry is instrumental in predicting the spectroscopic signatures of molecules, which is vital for their experimental identification and characterization. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic (UV-Vis) spectra, while calculations of vibrational frequencies help in interpreting Infrared (IR) and Raman spectra. epstem.net

For this compound, DFT calculations can predict the vibrational frequencies associated with its functional groups. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate group (COO⁻) can be calculated. These theoretical predictions, when compared with experimental FTIR spectra, aid in the definitive assignment of spectral bands. researchgate.net Similarly, the various C-H and C-C bond vibrations in the nonyl chain can be computed. Studies on similar molecules have shown good agreement between spectra predicted by DFT and experimental results. epstem.net

TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths for the nonanoate anion. This allows for the interpretation of its UV-Vis absorption spectrum, identifying the nature of the electronic excitations, such as n → π* or π → π* transitions within the carboxylate group. epstem.net

| Spectroscopic Technique | Predicted Feature for this compound | Computational Method | Relevance |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Frequencies for C=O and C-O stretches in the carboxylate group, C-H stretches, and bending modes in the alkyl chain. | DFT frequency calculations (e.g., at the B3LYP/6-31G(d,p) level). | Aids in structural confirmation and identification of functional groups from experimental spectra. researchgate.netresearchgate.net |

| Raman Spectroscopy | Complementary vibrational modes, particularly for symmetric vibrations and the carbon backbone. | DFT frequency calculations. | Provides additional structural information, complementing IR data. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths (absorption wavelengths and intensities). | Time-Dependent DFT (TD-DFT). epstem.net | Helps understand the electronic structure and interpret observed absorption bands. |

| NMR Spectroscopy | Chemical shifts (¹³C and ¹H) for each unique atom in the structure. | DFT with specialized methods like GIAO (Gauge-Independent Atomic Orbital). | Crucial for detailed structural elucidation in solution. |

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Solution Behavior and Interfacial Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes, such as diffusion, conformational changes, and self-assembly. For an amphiphilic salt like this compound, MD is invaluable for understanding its behavior in aqueous solutions and at interfaces. griffith.edu.au

MD simulations can be used to investigate the dynamics of ions and solvent molecules, providing insights into the kinetics of processes like ion-pairing and solvation shell exchange. osti.gov For this compound in water, simulations can track the movement of individual K⁺ and nonanoate ions, revealing how they diffuse through the solution and interact with each other and with water molecules. nih.govnih.gov

The residence time of water molecules in the hydration shell of the potassium ion and around the carboxylate headgroup of the nonanoate anion can be calculated. osti.govosti.gov These simulations show that the solvation shell around a K⁺ ion is relatively flexible, with frequent exchange of water molecules between the first solvation shell and the bulk solvent. osti.gov This dynamic behavior influences the ion's mobility and its availability for chemical reactions. MD simulations can also model the conformational dynamics of the nonanoate alkyl chain, showing how it flexes and folds in solution, which is a precursor to aggregation and micelle formation.

As a surfactant, this compound's properties are dominated by its behavior in water, specifically the solvation of its constituent ions and its tendency to form micelles. MD simulations are an ideal tool for studying these phenomena at the atomic level. researchgate.netrsc.org

Solvation Effects: Simulations can model the hydration of the potassium cation and the nonanoate anion separately. The potassium ion is surrounded by a shell of water molecules with their oxygen atoms oriented towards the positive charge. osti.govnih.gov The nonanoate anion presents a more complex picture: its negatively charged carboxylate headgroup is strongly solvated by water molecules through hydrogen bonding, while its long, hydrophobic alkyl tail disrupts the local hydrogen-bonding network of water, leading to a hydrophobic effect. This unfavorable interaction is the primary driving force for micelle formation. researchgate.net

Micelle Formation: At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. MD simulations can model this spontaneous process. By placing a number of this compound molecules randomly in a simulation box with water, one can observe their aggregation over time. researchgate.net These simulations provide detailed structural information about the resulting micelles, such as their size, shape (spherical or rod-like), aggregation number (the number of surfactant molecules per micelle), and the extent of water penetration into the micellar core. rsc.org They also show the distribution of the potassium counterions, which are typically located in the Stern layer near the negatively charged headgroups at the micelle-water interface. researchgate.net

| Phenomenon | Insight from MD Simulation | Key Calculated Parameters |

|---|---|---|

| Ion Solvation | Reveals the structure and orientation of water molecules in the hydration shells of K⁺ and nonanoate ions. osti.govosti.gov | Radial Distribution Functions (RDFs), Coordination Numbers, Residence Times. e3s-conferences.org |

| Hydrophobic Effect | Visualizes the disruption of the water hydrogen bond network around the nonanoate alkyl tail. | Solvent-Accessible Surface Area (SASA), Water Hydrogen Bond Analysis. |

| Micelle Formation | Models the spontaneous aggregation of surfactant monomers into micelles. researchgate.net | Aggregation Number, Micelle Shape (Radius of Gyration), Critical Micelle Concentration (CMC) estimation. |

| Micelle Structure | Characterizes the internal structure, including the hydrophobic core, the polar shell, and the degree of water penetration. rsc.org | Density Profiles of surfactant, water, and counterions across the micelle. |

| Interfacial Dynamics | Studies the adsorption and orientation of nonanoate anions at the air-water or oil-water interface. griffith.edu.au | Surface Tension, Orientational Order Parameters. |

Kinetics and Dynamics of Chemical Transformations

Mechanistic Studies of Catalytic Processes Involving Nonanoate Intermediates

This compound and its corresponding acid or esters can act as substrates or intermediates in various catalytic reactions. Computational chemistry, particularly DFT, is crucial for elucidating the detailed mechanisms of these processes. Mechanistic studies help in understanding catalyst activity and selectivity, guiding the design of more efficient catalytic systems. nih.gov

For example, the esterification of nonanoic acid to form methyl nonanoate is an industrially relevant reaction that can be catalyzed by heterogeneous acid catalysts. researchgate.netacs.org Kinetic studies have proposed an Eley-Rideal mechanism for this reaction on certain catalysts. researchgate.net Computational modeling can be used to validate this mechanism by calculating the energetics of each proposed elementary step:

Adsorption of Reactant: Calculation of the adsorption energy of a reactant (e.g., methanol) onto the catalyst surface.

Surface Reaction: Modeling the transition state for the reaction between the adsorbed species and the second reactant (nonanoic acid) from the bulk phase. This is often the rate-determining step, and calculating its activation energy is a key goal. researchgate.net

Desorption of Products: Calculating the desorption energies of the products (methyl nonanoate and water) from the catalyst surface.

Similarly, in biocatalysis, enzymes like monooxygenases can hydroxylate methyl nonanoate. e3s-conferences.org Quantum mechanics/molecular mechanics (QM/MM) methods are often used to study such enzymatic reactions. In this approach, the active site of the enzyme and the substrate (the nonanoate intermediate) are treated with a high level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM). This allows for the investigation of the reaction pathway within the complex enzyme environment, identifying key intermediates and transition states and explaining the observed regio- and stereoselectivity of the enzyme. mdpi.com

Machine Learning Approaches in Molecular Database Development

The core of this methodology involves training algorithms on existing datasets to recognize complex, non-linear relationships between a molecule's structure and its properties. arxiv.orgresearchgate.net For this compound and related substances, this process begins with converting the molecular structure into a machine-readable format using molecular descriptors. These descriptors can range from simple 2D features to more complex quantum-mechanics (QM) derived parameters. chemrxiv.orgrsc.orgfigshare.com The resulting models can then predict properties for new or untested compounds, forming the basis of a dynamic molecular database. openreview.net

Molecular Representation and Descriptors

A crucial step in building a predictive ML model is the numerical representation of the molecule, a process known as featurization. mdpi.com For a molecule like this compound, this involves calculating a set of descriptors that encode its structural and chemical information. These descriptors are broadly categorized as:

Structural and Topological Descriptors: These include basic information such as molecular weight, atom counts, bond counts, and topological indices that describe the connectivity of the molecule. researchgate.netmdpi.com

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP), polar surface area (TPSA), and pKa are used to capture the molecule's behavior in different environments. unisza.edu.mymdpi.com

Molecular Fingerprints: These are bit strings where each bit represents the presence or absence of a specific substructural feature. researchgate.netmdpi.com

Quantum-Mechanical (QM) Descriptors: For higher accuracy, descriptors can be derived from quantum chemical calculations. These provide detailed information on the electronic properties of molecules, such as atomic charges and bond orders, but are computationally more expensive to generate. mdpi.comchemrxiv.orggoogle.comchemrxiv.org

Table 1: Types of Molecular Descriptors for Machine Learning

| Descriptor Category | Description | Examples |

|---|---|---|